5-Cyclopentylfuran-2-carbaldehyde
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Overview
Description
5-Cyclopentylfuran-2-carbaldehyde, with the chemical formula C10H12O2, is a compound that belongs to the class of aldehydes Its systematic name is 5-(cyclopentyl)furan-2-carbaldehyde
Structure: The compound consists of a furan ring (a five-membered ring containing four carbon atoms and one oxygen atom) with a cyclopentyl group attached to one of its carbons. The aldehyde functional group (CHO) is also present.
Preparation Methods
Synthetic Routes::
Method 1: One common synthetic route involves the oxidation of 5-cyclopentylfuran using reagents like chromic acid or potassium permanganate. The aldehyde group is introduced during this oxidation step.
Method 2: Another approach is the Vilsmeier-Haack reaction, where 5-cyclopentylfuran reacts with a chloroformamide derivative (such as DMF-POCl) to form the aldehyde.
Industrial Production:: Industrial-scale production methods may vary, but the synthetic routes mentioned above can be adapted for large-scale manufacturing.
Chemical Reactions Analysis
5-Cyclopentylfuran-2-carbaldehyde can participate in various reactions:
Oxidation: It can undergo oxidation reactions, converting the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group yields the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents: Reagents like sodium borohydride (NaBH) for reduction and chromic acid (HCrO) for oxidation are commonly used.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Cyclopentylfuran-2-carbaldehyde finds applications in:
Organic Synthesis: It serves as a building block for more complex molecules.
Flavor and Fragrance Industry: Some derivatives contribute to the aroma of natural products.
Medicinal Chemistry: Researchers explore its potential as a pharmacophore or scaffold for drug development.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. For example:
- In drug development, it may interact with specific molecular targets (enzymes, receptors) to exert therapeutic effects.
- In flavor compounds, it could enhance taste or aroma perception.
Comparison with Similar Compounds
While 5-Cyclopentylfuran-2-carbaldehyde is unique due to its cyclopentyl-furan-aldehyde combination, similar compounds include furan aldehydes and related heterocyclic structures.
Properties
Molecular Formula |
C10H12O2 |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
5-cyclopentylfuran-2-carbaldehyde |
InChI |
InChI=1S/C10H12O2/c11-7-9-5-6-10(12-9)8-3-1-2-4-8/h5-8H,1-4H2 |
InChI Key |
CHZTUCWSILXROG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CC=C(O2)C=O |
Origin of Product |
United States |
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